Home > Products > Screening Compounds P115010 > (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine -

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

Catalog Number: EVT-5092569
CAS Number:
Molecular Formula: C17H20Br2N2
Molecular Weight: 412.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035)

  • Compound Description: A highly potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) with an IC50 of 0.025 nM. []
  • Relevance: This compound served as a lead compound for the development of fused tricyclic quinazoline analogues, such as the imidazo[4,5-g]quinazoline derivative, as ATP site inhibitors of EGFR tyrosine kinase activity. The core structure of this compound, a substituted quinazoline with a bromine-substituted phenyl ring, shares similarities with the target compound, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine, although the latter lacks the quinazoline moiety. [] - (https://www.semanticscholar.org/paper/32f7180e802bf0ffe38892f588e65aedadfef888)

4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline Derivatives

  • Compound Description: A series of fused tricyclic quinazoline analogues designed as ATP site inhibitors of EGFR tyrosine kinase. The most potent compound in this series was the linear imidazo[4,5-g]quinazoline derivative, exhibiting an IC50 of 0.008 nM against EGFR. []
  • Relevance: These compounds are structural analogs of PD 153035, with modifications primarily focused on incorporating a fused tricyclic ring system. The structure-activity relationship study of these compounds highlighted the importance of the bromine-substituted phenyl ring and the 6,7-dimethoxy substitution pattern on the quinazoline core for potent EGFR inhibition, which are features absent in (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. [] - (https://www.semanticscholar.org/paper/32f7180e802bf0ffe38892f588e65aedadfef888)

Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8b)

  • Compound Description: This dihydropyrimidine derivative displayed notable larvicidal activity against Anopheles arabiensis, achieving 94% mortality. []

Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8f)

  • Compound Description: This dihydropyrimidine derivative exhibited significant larvicidal activity against Anopheles arabiensis with 91% mortality, making it a potential larvicidal agent. []
  • Relevance: Although structurally distinct from (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine, both compounds share a 4-bromophenyl group. This shared feature might contribute to their biological activity. [] - (https://www.semanticscholar.org/paper/b5446477d11d4d8fe9f51b1d40c6fccf0d602be4)

[(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid (CGP 78608)

  • Compound Description: A selective antagonist at the glycine-binding site of the N-methyl-D-aspartic acid receptor (NMDAR), CGP 78608 has been shown to inhibit (S)-3,5-DHPG-mediated hyperalgesia. []
  • Relevance: The inclusion of a bromo-substituted aromatic ring, although in a different position and with a different core structure, links it structurally to the target compound, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. This similarity suggests a possible shared interest in targeting neurological pathways, although their precise mechanisms of action might differ due to structural variations. [] - (https://www.semanticscholar.org/paper/21b4c2a8be1a5804a4796853d0ff21d9cb324666)
  • Compound Description: PEAQX is a GluN2A subunit-preferring antagonist of NMDARs. It exhibits anticonvulsant effects by suppressing pentylenetetrazol-induced generalized seizures in rats of various ages. []

(R)-[[(S)-1-(4-Bromophenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077)

  • Compound Description: NVP-AAM077 is a selective antagonist of the NR2A subunit of the NMDAR. Unlike NR2B antagonists, it did not affect (S)-3,5-DHPG-mediated hyperalgesia in mice. []

3α-Tropyl 2-(p-bromophenyl)propionate ((+/-)-PG-9)

  • Compound Description: (+/-)-PG-9 is a presynaptic cholinergic amplifier that exhibits antinociceptive and antiamnesic properties in mice, rats, and guinea pigs. Its mechanism of action is believed to involve the potentiation of cholinergic transmission by increasing acetylcholine levels, particularly through an interaction with the M4 muscarinic receptor subtype. []
  • Relevance: (+/-)-PG-9 contains a p-bromophenyl group, a structural feature it shares with the target compound, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. While both compounds share this commonality, the significant difference in their structures suggests that they likely have distinct mechanisms of action and biological targets. [] - (https://www.semanticscholar.org/paper/735f87965c0b1f5c7b1521687090ffbcd8e2ee56)

[4′-(6-Allyl-methyl-amino-hexyloxy)-2′-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071)

  • Compound Description: Ro 48-8071 acts as an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) and induces CYP3A4 and CYP2B6 expression in primary cultured human hepatocytes and rat hepatocytes. [, ]

Diethyl(((6-ethyl-2-methyl-4-oxothieno(2,3-d)pyrimidin-3(4H)-yl)amino)(4-methoxyphenyl)methyl) phosphonate (1)

  • Compound Description: Compound 1 is an α-aminophosphonate derivative containing thieno(2,3-d)pyrimidine, synthesized via a phosphorylated reaction and structurally characterized using various techniques. []

Diethyl((4-bromophenyl)((6-ethyl-2-methyl-4-oxothieno(2,3-d)pyrimidin-3(4H)-yl)amino)methyl)phosphonate (2)

  • Compound Description: Similar to compound 1, compound 2 is also an α-aminophosphonate derivative featuring thieno(2,3-d)pyrimidine, synthesized and structurally elucidated through similar methods. []
  • Relevance: Similar to compound 1, compound 2 also shares the presence of an ethylamine moiety with the target compound (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. Nevertheless, the presence of the thieno(2,3-d)pyrimidine and phosphonate groups in compound 2 suggests distinct chemical properties and potential biological activities compared to the target compound. [] - (https://www.semanticscholar.org/paper/d0bff16c31bc07ba44e3568006e16bb4243a45e5)

2-Amino-3-cyano-7-ethylamino-4-(3-bromophenyl)-4H-chromene and Analogs

  • Compound Description: A series of 4H-substituted chromenes and analogs were explored for their ability to activate and induce apoptosis caspases, highlighting their potential as anticancer agents. []

Properties

Product Name

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

IUPAC Name

N,N'-bis(4-bromophenyl)-N,N'-diethylmethanediamine

Molecular Formula

C17H20Br2N2

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C17H20Br2N2/c1-3-20(16-9-5-14(18)6-10-16)13-21(4-2)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3

InChI Key

UTVAUCPOFZEKOR-UHFFFAOYSA-N

SMILES

CCN(CN(CC)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br

Canonical SMILES

CCN(CN(CC)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.